N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a complex organic compound that features a combination of benzo[d][1,3]dioxole, piperazine, thiazole, and benzamide moieties. This compound is of interest due to its potential pharmacological properties, particularly in the fields of anticonvulsant and antidepressant research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of benzo[d][1,3]dioxole derivative: This step involves the reaction of benzo[d][1,3]dioxole with appropriate reagents to introduce the desired functional groups.
Piperazine coupling: The benzo[d][1,3]dioxole derivative is then coupled with piperazine under controlled conditions to form the intermediate compound.
Thiazole ring formation: The intermediate is further reacted with thiazole derivatives to form the thiazole ring.
Benzamide formation: Finally, the compound is reacted with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the compound .
Scientific Research Applications
N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise as an anticonvulsant and antidepressant agent in preclinical studies.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors and ion channels in the brain, influencing neuronal activity.
Pathways Involved: It may modulate GABAergic neurotransmission, which is crucial for its anticonvulsant and antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea: This compound shares structural similarities and has been studied for its anticonvulsant and antidepressant properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown antitumor activities and share the thiazole and benzo[d][1,3]dioxole moieties.
Uniqueness
N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to modulate GABAergic neurotransmission sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c28-21(17-4-2-1-3-5-17)25-23-24-18(14-32-23)22(29)27-10-8-26(9-11-27)13-16-6-7-19-20(12-16)31-15-30-19/h1-7,12,14H,8-11,13,15H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJRPXWQNNWZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CSC(=N4)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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